3-(Piperazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

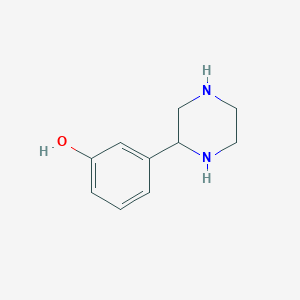

“3-(Piperazin-2-yl)phenol” is a chemical compound with the molecular formula C10H14N2O . It is a member of the piperazine class of compounds, which are widely used in medicinal chemistry .

Synthesis Analysis

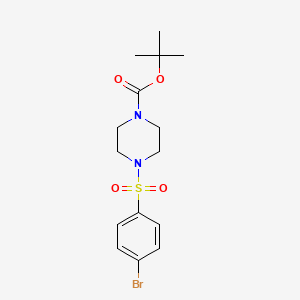

The synthesis of piperazine derivatives, such as “3-(Piperazin-2-yl)phenol”, has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(Piperazin-2-yl)phenol” consists of a phenol group attached to a piperazine ring . The exact mass of the molecule is 178.110613074 g/mol .Chemical Reactions Analysis

Piperazine derivatives, including “3-(Piperazin-2-yl)phenol”, can undergo a variety of chemical reactions. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

“3-(Piperazin-2-yl)phenol” has a molecular weight of 178.23 g/mol, a topological polar surface area of 44.3 Ų, and a complexity of 163 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Chemical Properties and Synthesis

“3-(Piperazin-2-yl)phenol” is a compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . It is also known by several synonyms, including “3-piperazin-1-yl phenol”, “1-3-hydroxyphenyl piperazine”, and “3-1-piperazinyl phenol” among others . The compound is sensitive to air and recommended to be stored under argon at ambient temperatures .

Role in Drug Design

Piperidine derivatives, which include “3-(Piperazin-2-yl)phenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines, including “3-(Piperazin-2-yl)phenol”, have been extensively studied . Recent scientific advances have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

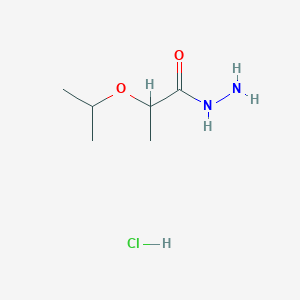

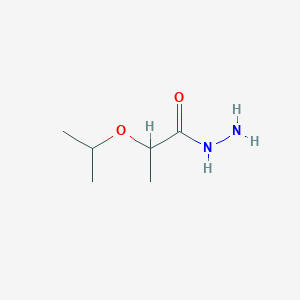

Synthesis of Piperazine Derivatives

“3-(Piperazin-2-yl)phenol” can be used in the synthesis of 2-substituted piperazines . This transformation can be performed in the presence of an organic photocatalyst, leading to the desired products in good to high yields .

Mechanism of Action

Target of Action

The primary targets of 3-(Piperazin-2-yl)phenol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological and psychological processes.

Mode of Action

3-(Piperazin-2-yl)phenol acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the post-synaptic receptors, enhancing their signaling .

Biochemical Pathways

The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, enhanced serotonin signaling can influence mood regulation, sleep, and appetite. Increased norepinephrine levels can affect attention and response to stress, while elevated dopamine levels can impact reward, motivation, and movement .

Result of Action

The inhibition of SERT, NET, and DAT by 3-(Piperazin-2-yl)phenol leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in enhanced neurotransmission and potentially beneficial effects on mood, attention, motivation, and other processes influenced by these neurotransmitters .

Action Environment

The action, efficacy, and stability of 3-(Piperazin-2-yl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

The development of new analogs of bioactive heterocyclic compounds, such as “3-(Piperazin-2-yl)phenol”, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing structurally modified piperazine derivatives and evaluating their drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

properties

IUPAC Name |

3-piperazin-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVTGUMDABITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587673 |

Source

|

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-2-yl)phenol | |

CAS RN |

773795-54-3 |

Source

|

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)